molecular formula C11H11F4N B13105617 (R)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13105617
M. Wt: 233.20 g/mol
InChI Key: DMGXYIXXMUEWES-SECBINFHSA-N
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Description

(R)-6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative with a fluorine substituent at position 6 and a trifluoromethyl group at position 5. The stereochemistry at the amine-bearing carbon (position 1) is critical for its biological interactions.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(1R)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1

InChI Key

DMGXYIXXMUEWES-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric addition of nucleophiles to trifluoromethyl-containing ketimines, which are key intermediates in the synthesis of chiral α-tertiary amines . The reaction conditions often include the use of metal complex catalysts or organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of fluorine and trifluoromethyl groups can enhance the compound’s interaction with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicinal chemistry, ®-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is explored for its potential therapeutic applications. Its unique chemical properties may contribute to improved pharmacokinetics and metabolic stability, making it a promising lead compound for the development of new drugs .

Industry

In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and other specialty chemicals .

Mechanism of Action

The mechanism of action of ®-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Halogen Position: Fluorine at position 6 (target) vs. chlorine at position 6 (CAS 1259690-75-9) alters steric and electronic profiles, affecting receptor binding .

Molecular Weight and Lipophilicity: Compounds with CF₃ groups (e.g., target and CAS 1337375-50-4) exhibit higher molecular weights and lipophilicity, which may influence blood-brain barrier penetration or metabolic stability .

Stereochemical Considerations :

  • The (R)-configuration in the target compound and analogues (e.g., CAS 1259587-32-0) is critical for chiral recognition in biological systems, as seen in structure-activity relationship (SAR) studies for amide inhibitors .

Biological Activity

(R)-6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is C13H12F4NC_{13}H_{12}F_4N with a molecular weight of approximately 253.24 g/mol. Its structure includes a tetrahydronaphthalene backbone with fluorine and trifluoromethyl substituents that significantly influence its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The presence of fluorine atoms in the compound enhances its lipophilicity and binding affinity to various biological targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Preliminary studies suggest that (R)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine may act as an inhibitor for certain enzymes involved in metabolic pathways. The trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to increased enzyme binding affinity.
  • Receptor Modulation : The compound may also interact with specific receptors, modulating their activity. This characteristic is particularly valuable in drug development for conditions requiring precise modulation of receptor-mediated pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of (R)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine:

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors when administered at certain dosages. The mechanism was hypothesized to involve serotonin receptor modulation.

Case Study 2: Anticancer Potential

Another research effort focused on the compound's anticancer properties. In vitro assays demonstrated that (R)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibited cytotoxic effects against various cancer cell lines. The study suggested that the compound interfered with cell cycle progression and induced apoptosis.

Comparative Biological Activity

To better understand the biological profile of (R)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaBiological ActivityNotes
(R)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amineC13H12F4NModerate enzyme inhibitionSimilar structure; different position of fluorine
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amineC13H12F4NStrong receptor modulationEnhanced binding affinity compared to others

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